4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline
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Overview
Description
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline is a synthetic organic compound known for its potential cytotoxic and antimitotic properties. It is part of a series of benzylaniline derivatives that have been studied for their ability to inhibit tubulin polymerization, which is crucial for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline typically involves the reaction of 4-methylaniline with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nucleophilic substitution and electrophilic aromatic substitution reactions.
Biology: The compound’s ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis.
Mechanism of Action
The primary mechanism of action of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(3,4,5-trimethoxyphenyl)aniline
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)amine
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)benzamide
Uniqueness
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline stands out due to its specific substitution pattern on the benzyl and aniline rings, which contributes to its unique chemical and biological properties. Its ability to inhibit tubulin polymerization with high potency (IC50 value of 3.5 microM) makes it particularly valuable in cancer research .
Properties
CAS No. |
151221-96-4 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H21NO3/c1-12-5-7-14(8-6-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h5-10,18H,11H2,1-4H3 |
InChI Key |
WNPKGWVHMDSGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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